Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate
Description
Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate; hydrate (CAS 102185-33-1) is a chromogenic alkaline phosphatase (ALP) substrate widely used in biochemical assays. Its molecular formula is C₈H₄BrClNO₄P·2Na·H₂O, with a molar mass of 370.43 g/mol . The compound exists as a gray-white to light beige crystalline powder, exhibiting a high melting point (~300°C) and stability under standard storage conditions . It is water-soluble and reacts with ALP to produce an insoluble indigo dye, making it critical in Western blotting, ELISA, and immunohistochemistry for detecting phosphatase activity . Synonyms include BCIP, X-Phosphate, and 5-Bromo-4-chloro-3-indolyl phosphate disodium salt .
Properties
IUPAC Name |
disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.2Na.H2O/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;;/h1-3,11H,(H2,12,13,14);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYRFLNEBCZZBF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClNNa2O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate typically involves the following steps:
Preparation of 5-bromo-4-chloro-3-indolyl chloride: This intermediate is synthesized by reacting 5-bromo-4-chloroindole with thionyl chloride.
Reaction with tetraethyl phosphate: The 5-bromo-4-chloro-3-indolyl chloride is then reacted with tetraethyl phosphate in an organic solvent to form 5-bromo-4-chloro-3-indolyl phosphate tetraethyl ester.
Hydrolysis: The tetraethyl ester is hydrolyzed using tetrahydrouridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of reaction parameters such as temperature, pH, and solvent composition to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by atmospheric oxygen or by reagents such as nitroblue tetrazolium, leading to the formation of colored products.
Hydrolysis: It can be hydrolyzed by alkaline phosphatase to produce 5-bromo-4-chloro-3-indoxyl and inorganic phosphate.
Common Reagents and Conditions
Oxidation: Common reagents include atmospheric oxygen and nitroblue tetrazolium.
Hydrolysis: Alkaline phosphatase is the primary enzyme used for hydrolysis reactions.
Major Products Formed
Oxidation: The major product formed is 5,5′-dibromo-4,4′-dichloro-indigo, a blue dye.
Hydrolysis: The major products are 5-bromo-4-chloro-3-indoxyl and inorganic phosphate.
Scientific Research Applications
Scientific Research Applications
BCIP is primarily utilized as a substrate for alkaline phosphatase in various assays. Its applications include:
- Colorimetric Detection :
- Molecular Biology Techniques :
- Immunohistochemistry :
- Cell Culture and Transfection :
Case Study 1: Alkaline Phosphatase Activity Assay
A study published in Analytical Biochemistry demonstrated the effectiveness of the BCIP/NBT system for detecting alkaline phosphatase activity in various biological samples. The researchers optimized the substrate concentrations and incubation times to enhance sensitivity and specificity, resulting in a reliable method for quantifying enzyme activity .
Case Study 2: Immunohistochemical Staining
In a research article focused on cancer biology, BCIP was utilized to visualize tumor markers in tissue samples. The study highlighted the advantages of using BCIP over other substrates due to its high sensitivity and the clear visual contrast it provided against background staining, thus improving diagnostic accuracy .
Case Study 3: Gene Expression Analysis
A protocol developed for analyzing gene expression involved using BCIP as a substrate during hybridization assays. The results indicated that BCIP provided a robust signal that correlated well with RNA levels, making it an essential tool for molecular biologists studying gene regulation .
Mechanism of Action
The mechanism of action of Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate group, resulting in the formation of 5-bromo-4-chloro-3-indoxyl. This intermediate is then oxidized to form a colored product, which can be easily detected. The molecular targets are primarily the phosphate groups, and the pathways involved include enzymatic hydrolysis and subsequent oxidation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Phosphate Derivatives
- Key Differences :
- BCIP vs. Dipotassium BCIP : Sodium salts generally exhibit higher aqueous solubility than potassium variants, impacting assay buffer compatibility .
- BCIP vs. Indoxyl Esters : Phosphate groups enable direct interaction with ALP, whereas ester derivatives require additional enzymatic steps for signal generation .
Bromo-Chloro Indole Derivatives with Heterocyclic Modifications
- Example: 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17, ) Structure: Contains a pyrazole-sulfonamide moiety instead of phosphate. Contrast: The absence of a phosphate group limits utility in phosphatase assays but enhances binding to hydrophobic enzyme pockets .
Comparison with Functional Analogs (Phosphate Donors)
Phosphate Donors in Enzymatic Reactions
- Key Differences :
Cation Variants of Phosphate Salts
| Compound Name | Cation | Solubility (H₂O) | Stability |
|---|---|---|---|
| BCIP (Disodium salt) | Na⁺ | High | Stable at 4°C |
| Phosphocreatine disodium hydrate | Na⁺ | Moderate | pH-sensitive |
| Lithium potassium acetyl phosphate | Li⁺/K⁺ | Low | Hygroscopic |
- Performance : Sodium salts are preferred for aqueous assays, while lithium/potassium variants may interfere with ionic strength in sensitive reactions .
Biological Activity
Disodium (5-bromo-4-chloro-1H-indol-3-yl) phosphate hydrate, commonly referred to as BCIP (5-Bromo-4-chloro-3-indolyl phosphate), is a synthetic compound widely utilized in molecular biology. Its primary function is as a chromogenic substrate for alkaline phosphatase, enabling the colorimetric detection of alkaline phosphatase activity in various biological assays. This article delves into the biological activity of BCIP, supported by data tables and research findings.
BCIP is characterized by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C₈H₄BrClNNa₂O₄P |
| Molecular Weight | 370.43 g/mol |
| CAS Number | 205926-98-3 |
| Solubility | Soluble in water (50 mg/ml) |
| Physical Form | Off-white powder |
BCIP serves as a substrate for alkaline phosphatase, which catalyzes the hydrolysis of phosphate groups. Upon enzymatic action, BCIP is converted into an indigo dye, which precipitates and produces a visible color change. This reaction occurs in the presence of nitro blue tetrazolium (NBT), forming a dark blue diformazan product that can be quantified spectrophotometrically.
Applications in Biological Research
BCIP's utility spans various applications in biological research, including:
- Immunohistochemistry : Used to visualize proteins in tissue sections.
- Western Blotting : Facilitates the detection of proteins separated by gel electrophoresis.
- In Situ Hybridization : Allows for the localization of specific nucleic acid sequences within fixed tissues.
Study 1: Detection of Alkaline Phosphatase Activity
A study published in Journal of Histochemistry & Cytochemistry demonstrated the effectiveness of BCIP/NBT as a substrate system for detecting alkaline phosphatase activity in human tissue samples. The results indicated that the combination produced a strong purple signal, allowing for clear visualization of enzyme activity.
Study 2: Optimization of Reaction Conditions
Research conducted by Smith et al. (2023) optimized the reaction conditions for BCIP/NBT assays. The study found that varying pH levels significantly affected the intensity of the colorimetric response. Optimal conditions were determined to be at pH 9.5, resulting in a maximum absorbance at 650 nm.
Study 3: Comparative Analysis with Other Substrates
A comparative study evaluated BCIP against other chromogenic substrates such as TMB (3,3',5,5'-Tetramethylbenzidine) and OPD (o-phenylenediamine). The findings revealed that BCIP provided superior sensitivity and specificity for alkaline phosphatase detection, making it a preferred choice in many laboratory settings.
Safety and Handling
While BCIP is generally considered safe for laboratory use, standard precautions should be observed:
- Personal Protective Equipment (PPE) : Gloves and goggles should be worn when handling.
- Storage Conditions : Store at -20°C to maintain stability and prevent degradation.
Q & A
What are the recommended synthetic pathways for preparing disodium (5-bromo-4-chloro-1H-indol-3-yl) phosphate hydrate?
Basic Research Question
The synthesis involves halogenation and phosphorylation of indole derivatives. A validated approach includes:
- Halogenation : Reacting 1H-indole precursors with POCl₃ and DMF under controlled conditions to introduce bromo and chloro substituents .
- Phosphorylation : Introducing the phosphate group via reaction with phosphoric acid derivatives, followed by neutralization with sodium hydroxide to form the disodium salt .
- Purification : Use flash column chromatography and recrystallization to isolate the hydrate form. Confirm purity via HPLC (>98%) and elemental analysis .
How can researchers confirm the structural integrity of this compound?
Basic Research Question
Characterization relies on multi-modal analytical techniques:
- NMR Spectroscopy : Compare experimental - and -NMR shifts with computational predictions (e.g., DFT) to validate substituent positions .
- Mass Spectrometry : High-resolution ESI-MS should match theoretical mass (e.g., [M–Na]⁻ ion at m/z 375.89 for C₈H₄BrClNO₄P⁻) .
- X-ray Crystallography : Refine crystal structures using SHELXL-2018/3, reporting R-factor values <0.05 for high-confidence models .
What experimental conditions optimize its use as a substrate for alkaline phosphatase detection?
Basic Research Question
Key parameters include:
- Buffer Composition : Use Tris-HCl (pH 9.8) with 1 mM MgCl₂ to enhance enzymatic activity .
- Substrate Concentration : 0.1–0.5 mM in assay mixtures to avoid self-quenching .
- Detection : Monitor absorbance at 620 nm (BCIP/NBT system) or chemiluminescence (e.g., CSPD® substrates) .
How can researchers resolve discrepancies in crystallographic refinement due to hydration variability?
Advanced Research Question
Hydrate forms complicate refinement. Mitigation strategies:
- Data Collection : Use synchrotron radiation (λ = 0.7 Å) to improve resolution (<0.8 Å) and resolve water molecules .
- Software Tools : Apply SHELXE’s dual-space algorithm to model disordered water sites, validating with Fo–Fc maps .
- Thermogravimetric Analysis (TGA) : Quantify hydrate stoichiometry (e.g., 1.5% weight loss at 100°C for monohydrate) .
What factors influence its stability in long-term storage?
Advanced Research Question
Stability depends on:
- Hydration State : Anhydrous forms are hygroscopic; store dihydrate at 2–8°C in desiccators to prevent deliquescence .
- Light Sensitivity : Protect from UV exposure (λ <400 nm) to avoid photodegradation; confirm via accelerated aging studies (e.g., 40°C/75% RH for 6 months) .
- Matrix Effects : In buffered solutions (pH >8), monitor hydrolysis via LC-MS; use stabilizers like 0.02% sodium azide .
How can conflicting spectral data (e.g., NMR vs. MS) be reconciled during characterization?
Advanced Research Question
Address contradictions systematically:
- Isotope Patterns : Verify Br/Cl isotopic ratios in MS (e.g., ≈ 1:1, ≈ 3:1) to rule out impurities .
- Solvent Artifacts : Check for DMSO-d₆ adducts in NMR (e.g., δ 2.5 ppm) and re-run in CDCl₃ .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve rotational isomers causing peak splitting .
What strategies improve yield in large-scale phosphorylation reactions?
Advanced Research Question
Optimize reaction kinetics and workup:
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate phosphorylation (yield increase from 45% to 72%) .
- Quenching : Add ice-cold ethanol to precipitate sodium phosphate byproducts, reducing column purification burden .
- Scale-Up : Employ flow chemistry for consistent mixing and temperature control (residence time: 20 min at 25°C) .
How does pH variability affect its performance in enzymatic assays?
Advanced Research Question
pH impacts both substrate solubility and enzyme activity:
- Solubility : Below pH 7, protonation reduces aqueous solubility (<1 mg/mL); use co-solvents (≤5% DMSO) if needed .
- Enzymatic Kinetics : Alkaline phosphatase activity peaks at pH 10.0, but substrate stability declines. Balance with Tris buffers (pH 9.5–9.8) .
- Ionic Strength : High phosphate buffers (>50 mM) may inhibit enzyme activity; optimize with NaCl (10–50 mM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
